(R)-[(1-Phenylethyl)amino]acetic acid (R)-[(1-Phenylethyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 78397-15-6
VCID: VC0152187
InChI: InChI=1S/C10H13NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1
SMILES: CC(C1=CC=CC=C1)NCC(=O)O
Molecular Formula: C10H13NO2
Molecular Weight: 179.219

(R)-[(1-Phenylethyl)amino]acetic acid

CAS No.: 78397-15-6

Cat. No.: VC0152187

Molecular Formula: C10H13NO2

Molecular Weight: 179.219

* For research use only. Not for human or veterinary use.

(R)-[(1-Phenylethyl)amino]acetic acid - 78397-15-6

Specification

CAS No. 78397-15-6
Molecular Formula C10H13NO2
Molecular Weight 179.219
IUPAC Name 2-[[(1R)-1-phenylethyl]amino]acetic acid
Standard InChI InChI=1S/C10H13NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1
Standard InChI Key RFEBVEWGRABHPU-MRVPVSSYSA-N
SMILES CC(C1=CC=CC=C1)NCC(=O)O

Introduction

Chemical Identity and Structure

Basic Information

(R)-[(1-Phenylethyl)amino]acetic acid is identified by the CAS number 78397-15-6 and has the molecular formula C10H13NO2 . With a molecular weight of 179.22 g/mol, this compound represents an important chiral building block in organic synthesis and pharmaceutical research .

Structural Characteristics

The structure of (R)-[(1-Phenylethyl)amino]acetic acid features a glycine backbone (amino acid) with a phenylethyl group attached to the nitrogen atom. The "(R)" designation indicates the specific stereochemistry at the chiral center, which is crucial for its biological activity and applications in stereoselective synthesis . The compound contains both an amino group and a carboxylic acid function, giving it amphoteric properties, while the phenyl ring contributes to its hydrophobic character .

Chemical Identifiers

Table 1: Chemical Identifiers of (R)-[(1-Phenylethyl)amino]acetic Acid

Identifier TypeValue
CAS Number78397-15-6
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
IUPAC Name2-[[(1R)-1-phenylethyl]amino]acetic acid
InChIInChI=1S/C10H13NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1
InChI KeyRFEBVEWGRABHPU-MRVPVSSYSA-N
SMILESCC@HNCC(=O)O

Physical and Chemical Properties

Physical Properties

The compound exists as a solid at room temperature and exhibits specific physical characteristics that influence its handling and applications in laboratory settings .

Table 2: Physical Properties of (R)-[(1-Phenylethyl)amino]acetic Acid

PropertyValue
Physical State (at 20°C)Solid
Melting Point234-237°C
AppearanceWhite to off-white solid
SolubilitySoluble in polar solvents (water, alcohols); less soluble in non-polar solvents

Solution Preparation

For research applications requiring specific concentrations, the following dilution table provides guidance on preparing stock solutions:

Table 3: Stock Solution Preparation of (R)-[(1-Phenylethyl)amino]acetic Acid

Desired ConcentrationVolume Required for Different Amounts
1 mg
1 mM5.5797 mL
5 mM1.1159 mL
10 mM0.558 mL

To enhance solubility, manufacturers recommend heating the compound to 37°C followed by oscillation in an ultrasonic bath .

Biological Activity and Research Applications

Applications in Synthetic Chemistry

As a chiral building block, (R)-[(1-Phenylethyl)amino]acetic acid serves several important functions in synthetic organic chemistry:

  • It can be utilized as a versatile intermediate in the synthesis of complex organic molecules

  • Its defined stereochemistry makes it valuable for asymmetric synthesis applications

  • The compound can serve as a precursor in the development of pharmaceutical candidates

SupplierCatalog NumberPurityPackage SizesPrice Range
GlpBioGF50750Not specifiedSample solution (25 μL, 10 mM)Not specified
BiotuvaD850394≥97%1g, 5g, 25g, 100g$23.51 – $606.90
AK ScientificV775998% (HPLC)Not specifiedNot specified
CymitQuimica54-OR95134095%Not specified€95.00 – €185.00

Structural Comparison and Relationships

Stereochemical Significance

The compound's stereochemistry plays a crucial role in its biological activity and chemical behavior. The R-configuration at the chiral center distinguishes it from its enantiomer, which would exhibit different biological interactions and possibly different activity profiles . This stereochemical specificity makes (R)-[(1-Phenylethyl)amino]acetic acid particularly valuable in contexts where molecular recognition depends on precise three-dimensional arrangements.

Related Compounds

(R)-[(1-Phenylethyl)amino]acetic acid belongs to a family of phenylethylamine derivatives that have various applications in pharmaceutical research and organic synthesis. Its structural similarity to other amino acids allows it to participate in biochemical pathways and potentially modulate physiological functions, including neurotransmission.

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